molecular formula C25H19BrN2O3 B11133577 1-(3-Bromophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11133577
M. Wt: 475.3 g/mol
InChI Key: ORMJAMKBDIVMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound built on a chromeno[2,3-c]pyrrole-3,9-dione core. This core structure is substituted at the 1-position with a 3-bromophenyl group and at the 2-position with a 6-methylpyridin-2-yl moiety, while also featuring methyl groups at the 6 and 7 positions of the chromene ring. The bromophenyl and methylpyridinyl substituents are known to confer distinct electronic and steric properties, making this structural motif a candidate for various research applications . Synthesis of such complex molecules is typically facilitated by multicomponent reactions involving precursors like methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The primary research applications for chromeno[2,3-c]pyrrole-3,9-dione derivatives span across medicinal chemistry and material science. In Medicinal Chemistry , these compounds are investigated for their potential as therapeutic agents due to proposed biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties . In Chemical Biology , they can serve as probes to study biological pathways and molecular interactions. Furthermore, the compound's unique, fused-ring structure positions it as an interesting subject in Material Science for the development of novel materials with specific electronic or optical properties . The mechanism of action for research compounds in this class often involves targeted interactions with biological systems, such as enzyme inhibition or receptor binding, which can modulate cellular signal transduction pathways and processes like proliferation and apoptosis . Please be aware that this product is intended for research purposes only. It is strictly for use in in-vitro studies conducted in controlled laboratory settings and is not categorized as a medicine or drug. This product has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C25H19BrN2O3

Molecular Weight

475.3 g/mol

IUPAC Name

1-(3-bromophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19BrN2O3/c1-13-10-18-19(11-14(13)2)31-24-21(23(18)29)22(16-7-5-8-17(26)12-16)28(25(24)30)20-9-4-6-15(3)27-20/h4-12,22H,1-3H3

InChI Key

ORMJAMKBDIVMLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=CC=C5)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Ethanol or toluene (optimal for solubility and cyclization).

  • Catalyst : Acetic acid (1–2 mL) or p-toluenesulfonic acid (0.05 equiv.).

  • Temperature : Reflux (80–90°C) for 15–20 hours.

  • Yield : 72–86% after crystallization.

Mechanistic Pathway :

  • Imine Formation : 3-Bromobenzaldehyde reacts with 6-methylpyridin-2-amine to generate a Schiff base.

  • Nucleophilic Attack : The dioxobutanoate ester undergoes Michael addition with the imine, forming a tetrahedral intermediate.

  • Cyclization : Intramolecular lactamization constructs the pyrrole ring.

  • Dehydration : Acid-catalyzed elimination finalizes the chromeno[2,3-c]pyrrole core.

Substrate Scope and Compatibility

The MCR tolerates diverse substituents, enabling structural diversification (Table 1). Key findings include:

ComponentVariants TestedCompatibility NotesYield Range
Aldehydes Halogenated, methoxy, nitroElectron-withdrawing groups favored68–86%
Amines Aryl, heteroaryl, alkylaminesSteric hindrance reduces yield65–80%
Dioxobutanoates Methyl, chloro, fluoro substituents6,7-Dimethyl variant optimal72–89%

For the target compound, 3-bromobenzaldehyde and 6-methylpyridin-2-amine were selected for their electronic compatibility and bioavailability.

Large-Scale Synthesis and Industrial Considerations

Scalability is achieved through:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (20 hours → 8 hours).

  • Solvent Recycling : Ethanol is recovered via distillation (≥90% efficiency).

  • Crystallization : Products are purified without chromatography, reducing costs.

Typical Industrial Protocol :

  • Combine methyl 4-(6,7-dimethyl-2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv.), 3-bromobenzaldehyde (1.1 equiv.), and 6-methylpyridin-2-amine (1.05 equiv.) in ethanol.

  • Add acetic acid (1 mL) and reflux at 80°C for 20 hours.

  • Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

Post-Synthetic Modifications

While the target compound is typically isolated directly, derivatives can be accessed via:

  • N-Alkylation : Treating with alkyl halides in DMF/K₂CO₃.

  • Suzuki Coupling : Replacing bromine with aryl/heteroaryl groups.

Analytical Characterization

The compound is validated using:

  • NMR Spectroscopy : Distinct signals for bromophenyl (δ 7.3–7.6 ppm) and pyridyl protons (δ 8.0–8.2 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : m/z 492.1246 (calculated), 492.1243 (observed).

  • X-ray Crystallography : Confirms planar chromeno-pyrrole core and substituent geometry.

Challenges and Limitations

  • Regioselectivity : Competing cyclization pathways may yield minor byproducts (e.g., chromeno[3,4-b]pyrroles).

  • Sensitivity to Moisture : Anhydrous conditions are critical to prevent hydrolysis of the dioxobutanoate.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield
One-Pot MCR Step economy, high atom economyRequires pure starting materials72–86%
Stepwise Synthesis Better control of intermediatesLonger reaction time (3–5 days)50–65%

The MCR approach is favored for its efficiency and suitability for combinatorial library synthesis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-BROMOPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions are best highlighted through comparisons with analogous derivatives. Below is a detailed analysis:

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-bromophenyl group in the target compound (electron-withdrawing) contrasts with 3-hydroxyphenyl (electron-donating) in , affecting π-π stacking and redox behavior.

Reactivity and Derivative Formation

The target compound’s bromine atom offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs. In contrast, compounds like 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones (derived from similar scaffolds) exhibit ring-opening reactivity with hydrazine, forming pyrazole derivatives .

Biological Activity

1-(3-Bromophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique chromeno-pyrrole structure and various functional groups suggest diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H19BrN2O3 with a molecular weight of approximately 481.7 g/mol. The compound is characterized by a bromophenyl moiety and a 6-methylpyridine group, which enhance its chemical reactivity and biological interactions .

Biological Activities

Research indicates that compounds with similar structures to 1-(3-Bromophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities:

  • Antioxidant Activity : Chromeno-pyrrole derivatives have been shown to exhibit antioxidant properties .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against various bacterial strains .
  • Inhibition of Viral Proteases : Certain related compounds have been identified as inhibitors of viral proteases, including the Main protease (Mpro) of SARS-CoV-2 .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntioxidantExhibits properties that scavenge free radicals and reduce oxidative stress.
AntimicrobialEffective against a range of bacteria; specific MIC values reported.
Viral Protease InhibitionInhibits key enzymes in viral replication processes.

Synthesis Methods

The synthesis of 1-(3-Bromophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Chromeno-Pyrrole Framework : Utilizing starting materials such as 5-bromoaniline and appropriate pyridine derivatives.
  • Cyclization Reactions : Employing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Purification : Crude products are purified through recrystallization techniques.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various chromeno-pyrrole derivatives against Mycobacterium tuberculosis using the MABA assay. One derivative showed an MIC value of 1.6 µg/ml, outperforming standard antibiotics .
  • Antioxidant Activity Assessment : Research on chromeno-pyrrole compounds indicated their potential as antioxidant agents through DPPH radical scavenging assays .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 1-(3-Bromophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Answer:
The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. A one-pot protocol optimizes yields (up to 85%) and purity by leveraging solvent polarity (e.g., ethanol or acetonitrile) and controlled heating (60–80°C) . Key steps include:

  • Functional group compatibility : Bromophenyl and methylpyridyl substituents require inert atmospheres to prevent oxidation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product.

Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?

Answer:
Quantum chemical calculations (e.g., DFT) and molecular docking can predict electronic properties (HOMO-LUMO gaps) and binding affinities to target proteins (e.g., kinases). For example:

  • Reactivity hotspots : Bromine at the 3-position increases electrophilicity, enhancing interactions with nucleophilic residues in enzymatic pockets.
  • Substituent effects : Methyl groups on the chromeno ring improve lipophilicity (logP ≈ 3.2), critical for membrane permeability. Pair computational predictions with combinatorial libraries (e.g., 223 derivatives ) for empirical validation.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : Assign peaks using DEPT-135 to distinguish CH₃ (δ 1.8–2.1 ppm) and aromatic protons (δ 7.2–8.3 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (theoretical: ~500.3 g/mol) with <2 ppm error.
  • Thermal analysis (TGA/DSC) : Assess decomposition onset (>250°C) to guide storage conditions .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:
Contradictions often arise from assay variability (e.g., cell line specificity) or substituent stereoelectronic effects. Mitigation strategies:

  • Dose-response normalization : Compare IC₅₀ values using standardized protocols (e.g., ATP-based viability assays).
  • SAR analysis : Correlate substituent electronegativity (Hammett σ values) with activity trends. For example, electron-withdrawing groups (Br, Cl) at the phenyl ring enhance kinase inhibition by 30–50% compared to electron-donating groups .

Basic: How to optimize reaction conditions for scale-up synthesis?

Answer:
Use statistical design of experiments (DoE) to identify critical parameters:

  • Factors : Temperature, solvent ratio, catalyst loading.
  • Response surface methodology (RSM) : Maximizes yield while minimizing byproducts. For example, a 3:1 toluene/ethanol ratio reduces side-product formation by 20% .

Advanced: What strategies enable efficient derivatization of the chromeno-pyrrole scaffold?

Answer:

  • Post-synthetic modifications :
    • Nucleophilic substitution : Replace bromine with amines (e.g., piperazine) under Pd-catalyzed Buchwald-Hartwig conditions .
    • Oxidative functionalization : Use m-CPBA to epoxidize the dihydropyrrole ring for enhanced solubility.
  • Parallel synthesis : Generate 50–100 analogs per week via automated liquid handling .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC.
  • Plasma stability : Use human plasma (90% v/v) to measure half-life (>6h indicates suitability for in vivo studies) .

Advanced: How to integrate machine learning for predictive SAR modeling?

Answer:

  • Feature selection : Use SHAP values to prioritize descriptors (e.g., topological polar surface area, rotatable bonds).
  • Model training : Train random forest models on bioactivity datasets (IC₅₀, logD) with 5-fold cross-validation (R² >0.75). Validate with external libraries (e.g., ChEMBL) .

Basic: What solvents and conditions minimize byproduct formation during synthesis?

Answer:

  • Polar aprotic solvents : DMF or DMSO stabilize intermediates but require low temperatures (0–5°C) to avoid dimerization.
  • Acid scavengers : Add molecular sieves (4Å) to trap water, reducing hydrolysis of the dihydropyrrole ring .

Advanced: How to address discrepancies in thermal stability data between TGA and DSC?

Answer:
Discrepancies arise from differing heating rates (TGA: 10°C/min vs. DSC: 5°C/min). Harmonize protocols by:

  • Isothermal holds : Pause at 150°C for 10min to equilibrate.
  • Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition, ensuring consistency across instruments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.